4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL
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Overview
Description
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal: is a chemical compound with the molecular formula C20H40O5Si2 and a molecular weight of 416.70 g/mol . This compound is a derivative of D-glucal, a monosaccharide, and is characterized by the presence of acetyl and tert-butyldimethylsilyl groups. It is commonly used in the synthesis of complex carbohydrates and has significant applications in biomedicine research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal typically involves the protection of hydroxyl groups in D-glucal using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The acetylation of the remaining hydroxyl group is then carried out using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce high-quality batches suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove silyl protecting groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It plays a crucial role in the synthesis of pharmaceutical compounds aimed at treating diseases such as cancer and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl and silyl protecting groups help to control the reactivity and selectivity of the compound during these reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the glycosylated products.
Comparison with Similar Compounds
- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucan
Comparison: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is unique due to its specific protective groups and its role in the synthesis of complex carbohydrates. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in glycosylation reactions.
Biological Activity
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal (CAS Number: 132891-79-3) is a chemically modified glucal derivative that has garnered interest in various fields of research, particularly in glycoscience and medicinal chemistry. This compound is characterized by its unique structure, which includes acetyl and tert-butyldimethylsilyl protecting groups that enhance its stability and reactivity.
- Molecular Formula : C20H40O5Si2
- Molecular Weight : 416.7 g/mol
- Physical State : Solid
- Storage Conditions : Recommended to be kept frozen to maintain stability .
Biological Activity Overview
The biological activity of this compound primarily relates to its potential applications in drug development and as a glycosylation reagent. Its structural modifications allow for enhanced interactions with biological targets.
Synthesis and Characterization
Research has demonstrated effective methods for synthesizing this compound through various chemical pathways. These methods often involve the protection of hydroxyl groups to prevent unwanted reactions during synthesis .
Biological Evaluations
- Anticancer Studies : A study evaluating the anticancer potential of glucal derivatives indicated that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The study suggested that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives .
- Glycosylation Applications : In synthetic organic chemistry, this compound has been utilized as a building block for synthesizing more complex glycosides, which are crucial for drug development targeting glycan-binding proteins .
Data Table: Summary of Biological Activities
Properties
CAS No. |
132891-79-3 |
---|---|
Molecular Formula |
C20H42O7Si2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate |
InChI |
InChI=1S/C20H42O7Si2/c1-14(22)26-17(16(24)13-25-28(8,9)19(2,3)4)18(15(23)12-21)27-29(10,11)20(5,6)7/h12,15-18,23-24H,13H2,1-11H3/t15-,16+,17+,18+/m0/s1 |
InChI Key |
PUTBIZQBKYLDAU-BSDSXHPESA-N |
Isomeric SMILES |
CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O[Si](C)(C)C(C)(C)C |
Synonyms |
4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL |
Origin of Product |
United States |
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